5-(Benzyloxy)pentanal

Catalog No.
S683033
CAS No.
78999-24-3
M.F
C12H16O2
M. Wt
192.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Benzyloxy)pentanal

CAS Number

78999-24-3

Product Name

5-(Benzyloxy)pentanal

IUPAC Name

5-phenylmethoxypentanal

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

InChI

InChI=1S/C12H16O2/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-9H,2,5-6,10-11H2

InChI Key

KDNUJAZVJXKPNI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COCCCCC=O

Canonical SMILES

C1=CC=C(C=C1)COCCCCC=O

5-(Benzyloxy)pentanal is an organic compound with the molecular formula C₁₂H₁₆O₂. It belongs to the aldehyde family and features a benzyloxy group attached to the fifth carbon of a pentanal chain. This compound is recognized for its utility in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals. Its structure consists of a pentanal backbone, which is a straight-chain aldehyde, modified by the presence of a benzyloxy substituent that enhances its reactivity and solubility in organic solvents .

  • Potential for irritation: Aldehydes can be irritants to the skin, eyes, and respiratory system.
  • Flammability: Organic compounds with a hydrocarbon chain can be flammable.
  • Proper handling: Standard laboratory practices for handling organic solvents should be followed.

Synthesis:

  • Wittig reaction

    This method involves the reaction of a phosphonium ylide with an aldehyde. In the case of 5-(benzyloxy)pentanal, 5-bromopentanal and benzyltriphenylphosphonium chloride can be used as starting materials [].

  • Horner–Wadsworth–Emmons (HWE) reaction

    Similar to the Wittig reaction, the HWE reaction also utilizes a phosphonate carbanion to form a carbon-carbon double bond. This method employs 5-bromopentanal and triethyl benzylphosphonate as starting materials [].

Potential Applications:

While there is limited information on the specific research applications of 5-(benzyloxy)pentanal itself, its structural features suggest potential areas of exploration:

  • Intermediate in organic synthesis

    The presence of both an aldehyde and a benzyl protecting group makes 5-(benzyloxy)pentanal a potential intermediate for the synthesis of more complex molecules. The aldehyde functionality allows for further chain extension or functionalization, while the benzyl group can be selectively removed later in the synthesis [].

  • Fragrance and flavor chemistry

    The aromatic benzyl group and the aliphatic aldehyde chain contribute distinct odor profiles. This combination could be of interest in the development of novel fragrances or flavors [].

  • Material science

    The long, aliphatic chain and the polar aldehyde group could potentially be used in the design of new materials with specific properties, such as self-assembly or controlled release of small molecules [].

5-(Benzyloxy)pentanal is versatile in terms of chemical reactivity, undergoing various types of reactions:

  • Oxidation: The aldehyde group can be oxidized to form 5-(benzyloxy)pentanoic acid.
  • Reduction: The aldehyde can be reduced to yield 5-(benzyloxy)pentanol.
  • Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions .

These reactions are significant for synthesizing more complex molecules in organic chemistry.

The biological activity of 5-(benzyloxy)pentanal has been explored in several contexts. It is known to interact with specific biological targets, including the cAMP-dependent protein kinase catalytic subunit alpha (PKA-Cα), which plays a crucial role in various signaling pathways within cells. This interaction suggests potential applications in studying metabolic pathways and enzyme-catalyzed reactions .

Several methods exist for synthesizing 5-(benzyloxy)pentanal:

  • From Pentane-1,5-diol: One common synthetic route involves reacting pentane-1,5-diol with benzyl chloride in the presence of a base like sodium hydroxide. This reaction yields 5-benzyloxy-1-pentanol, which can then be oxidized to produce 5-(benzyloxy)pentanal.
  • Oxidation Processes: In industrial settings, the oxidation of 5-benzyloxy-1-pentanol is typically performed using oxidizing agents such as pyridinium chlorochromate or potassium permanganate under controlled conditions to ensure high yield and purity .

5-(Benzyloxy)pentanal has several applications across different fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
  • Research: Used in studies involving enzyme-catalyzed reactions and metabolic pathways.
  • Industrial Use: Employed in producing specialty chemicals and fragrances due to its structural properties .

Research into the interactions of 5-(benzyloxy)pentanal has highlighted its role as a precursor for various biochemical pathways. Its ability to modulate enzyme activity makes it a valuable compound for studying cellular processes and developing therapeutic agents. Specific studies have indicated its potential impact on metabolic pathways related to energy regulation and signaling .

Several compounds share structural similarities with 5-(benzyloxy)pentanal, each exhibiting unique properties and applications:

Compound NameMolecular FormulaKey Features
5-Benzyloxy-1-pentanolC₁₂H₁₈O₂Alcohol derivative; used as an intermediate
4-(Benzyloxy)pentanalC₁₂H₁₆O₂Structural isomer; different position of benzyloxy
PentanalC₅H₁₀OSimple aldehyde; lacks benzyloxy substituent

These compounds differ primarily in their functional groups and positions of substituents, affecting their reactivity and potential applications.

XLogP3

1.7

Wikipedia

5-(BENZYLOXY)PENTANAL

Dates

Modify: 2023-08-15

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